1-[1-(Diphenylmethyl)azetidin-3-yl]piperidine-4-carboxylic acid
Overview
Description
The compound “1-(Diphenylmethyl)-3-azetidinyl methanesulfonate” is a proline analog and proline formation inhibitor . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of “1-(Diphenylmethyl)-3-azetidinyl methanesulfonate” involves the reaction of 1-benzhydrylazetidin-3-ol, acetonitrile, and triethylamine. The mixture is cooled in an ice-acetone bath, and methanesulfonyl chloride is added. The reaction is complete after 15 minutes, as shown by HPLC .Molecular Structure Analysis
The molecular formula of “1-(Diphenylmethyl)-3-azetidinyl methanesulfonate” is C17H19NO3S, and its molecular weight is 317.41 .Physical and Chemical Properties Analysis
The compound “1-(Diphenylmethyl)-3-azetidinyl methanesulfonate” has a melting point of 111-112°C, a predicted boiling point of 459.9±34.0 °C, and a predicted density of 1.28±0.1 g/cm3. It is soluble in dichloromethane, ether, ethyl acetate, and methanol .Safety and Hazards
Properties
IUPAC Name |
1-(1-benzhydrylazetidin-3-yl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-22(26)19-11-13-23(14-12-19)20-15-24(16-20)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-21H,11-16H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTBXJDMKCQGPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635366 | |
Record name | 1-[1-(Diphenylmethyl)azetidin-3-yl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874800-95-0 | |
Record name | 1-[1-(Diphenylmethyl)azetidin-3-yl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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